N-(3,4-二甲氧基苄基)2-羟基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

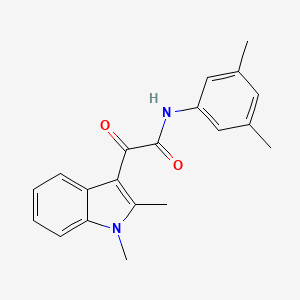

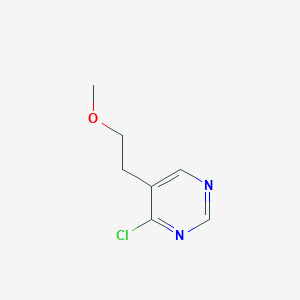

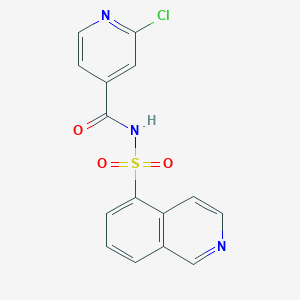

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate (DHSM) is a synthetic compound that has been studied for its potential applications in scientific research. DHSM is an analogue of the natural compound phenylsulfamate, which is found in the human body and has been shown to have a variety of physiological effects. DHSM has a similar structure to phenylsulfamate, but has an additional methoxy group attached to the aromatic ring. This additional methoxy group makes DHSM more hydrophilic, which makes it more soluble in water. DHSM has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology.

科学研究应用

Self-Assembled Monolayers (SAMs) for Surface Modification

The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group in SAMs. These monolayers are frequently used in applications such as biosensors, corrosion protection, and molecular electronics. The protective group enhances the solubility and stability of the precursor, facilitating the formation of high-quality SAMs. During monolayer assembly, the protective group is cleaved off, leaving a well-structured surface with the desired properties .

Solubilizing Protective Group in Organic Synthesis

The 3,4-dimethoxybenzyl group is stable under Pd-catalyzed C-C bond formation conditions. This stability allows for efficient synthesis of the corresponding precursors, making it valuable in organic chemistry. Researchers can use this group to protect sensitive functional moieties during synthetic transformations .

Antioxidant and Antibacterial Activities

While specific studies on this compound are limited, its structural features suggest potential antioxidant and antibacterial properties. Further investigations could explore its role in combating oxidative stress and microbial infections .

Biological Nitrification Inhibition

Although not directly studied for this compound, related nitrification inhibitors have been investigated. Synthetic nitrification inhibitors, like 3,4-dimethylpyrazole phosphate (DMPP), play a crucial role in reducing nitrogen losses from agricultural soils. Exploring the inhibitory effects of 2-hydroxyphenyl N-[(3,4-dimethoxyphenyl)methyl]sulfamate on nitrification could be valuable for sustainable agriculture .

Synthesis of Tetrahydroisoquinoline Derivatives

The compound’s diastereomeric morpholinone derivative has been used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This highlights its potential as a building block for bioactive molecules and pharmaceuticals .

Surface Chemistry and Material Science

Researchers can explore the interactions of this compound with various surfaces, including metal substrates. Its solubilizing properties and stability make it suitable for modifying surfaces in nanotechnology, catalysis, and materials science .

属性

IUPAC Name |

(2-hydroxyphenyl) N-[(3,4-dimethoxyphenyl)methyl]sulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c1-20-14-8-7-11(9-15(14)21-2)10-16-23(18,19)22-13-6-4-3-5-12(13)17/h3-9,16-17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKNSFXZGTWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)

![2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775487.png)

![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)

![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)

![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2775500.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)